1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide
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Overview
Description
1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidine ring.
Attachment of the Thiophen-3-yl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a thiophen-3-yl boronic acid or halide.
Formation of the Carboxamide Group: This step typically involves the reaction of the pyrrolidine derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or boronic acids in the presence of palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide
- 1-(3-methoxyphenyl)-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide
Uniqueness
1-(3-methoxyphenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl and thiophen-3-yl groups, along with the pyrrolidine ring, makes it distinct from other similar compounds .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-(2-thiophen-3-ylethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-16-4-2-3-15(10-16)20-11-14(9-17(20)21)18(22)19-7-5-13-6-8-24-12-13/h2-4,6,8,10,12,14H,5,7,9,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFNHWZBYCOLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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